1-Bromo-2-methoxy-dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9BrO2 |
|---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
1-bromo-2-methoxydibenzofuran |
InChI |
InChI=1S/C13H9BrO2/c1-15-11-7-6-10-12(13(11)14)8-4-2-3-5-9(8)16-10/h2-7H,1H3 |
InChI Key |
AHECTYJAFNDCDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=CC=CC=C32)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromo 2 Methoxy Dibenzofuran Architectures
Catalytic and Photochemical Cyclization Strategies
The construction of the dibenzofuran (B1670420) skeleton is the initial critical step. Modern synthetic methods, including palladium-catalyzed C-O bond formation and photoinduced cyclizations, offer efficient pathways to this tricyclic system. These methods often begin with appropriately substituted diaryl ethers or biphenyl (B1667301) derivatives.
Palladium-Mediated Carbon-Oxygen Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing complex molecular frameworks. For dibenzofuran synthesis, palladium-mediated intramolecular reactions are particularly effective for forming the crucial C-O bond that closes the central furan (B31954) ring.
A direct and atom-economical approach to the dibenzofuran core involves the intramolecular cyclization of diaryl ethers via palladium-catalyzed C–H activation. nih.gov This strategy avoids the need for pre-functionalized starting materials, such as ortho-halogenated phenols or anilines. organic-chemistry.orgbiointerfaceresearch.com In a typical protocol, a diaryl ether is treated with a palladium(II) catalyst, which coordinates to the molecule and facilitates the activation of a C–H bond on one of the aryl rings, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination forms the C–O bond and regenerates the active palladium catalyst. organic-chemistry.org
Research has shown that this process can be conducted using air as a mild and sustainable oxidant. nih.govsemanticscholar.org The choice of solvent and additives, such as pivalic acid, can significantly enhance reaction yields and reproducibility. organic-chemistry.orgbiointerfaceresearch.com While this method is powerful for creating the dibenzofuran skeleton, achieving the specific 2-methoxy substitution pattern requires a strategically substituted diaryl ether precursor.
Table 1: Representative Conditions for Pd-Catalyzed C-H Activation/C-O Cyclization
| Catalyst | Oxidant | Solvent | Additive | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Air | Pivalic Acid | --- | 110-130 | High | organic-chemistry.org |
| Pd/C (reusable) | --- | DMF | K₂CO₃ | 140 | Good to Excellent | acs.orgnih.gov |
| Pd(OAc)₂ | O₂ | Toluene/AcOH | NaOAc | 100 | Moderate to High | nih.gov |
This table is illustrative of general conditions reported for dibenzofuran synthesis via C-H activation and may require optimization for specific substrates.
A versatile two-step strategy involves first constructing a 2-hydroxy-2'-substituted biphenyl intermediate via a cross-coupling reaction, followed by a separate cyclization step to form the dibenzofuran. thieme-connect.com The Suzuki-Miyaura coupling is exceptionally well-suited for the initial C-C bond formation. nih.gov For instance, coupling an ortho-alkoxy-substituted arylboronic acid with an ortho-halogenated phenol (B47542) derivative can generate the necessary biphenyl precursor.
Following the Suzuki-Miyaura coupling, the resulting 2-hydroxybiphenyl derivative undergoes intramolecular dehydration to forge the C–O bond and complete the dibenzofuran ring. This cyclization can be promoted by various reagents, including acids or palladium catalysts, under different conditions. thieme-connect.comfigshare.com This sequential approach offers high modularity, allowing for the synthesis of a wide array of substituted dibenzofurans by simply varying the coupling partners. organic-chemistry.org
Photoinduced Radical Cyclization for Dibenzofuran Construction
Photochemical methods provide an alternative, metal-free pathway to the dibenzofuran nucleus through radical cyclization. acs.org This approach typically involves the irradiation of a suitably substituted diaryl ether, often containing a leaving group such as a halogen, to generate a radical intermediate.
One reported strategy involves a three-step process: bromination of an ortho-arylphenol, followed by a Suzuki-Miyaura cross-coupling, and finally, a photoinduced SRN1 (Substitution Nucleophilic Radical 1) cyclization to yield the dibenzofuran product. acs.org The key photochemical step involves an electron transfer to the aryl halide, leading to the dissociation of the halide and the formation of an aryl radical. This radical then undergoes intramolecular cyclization onto the adjacent aromatic ring, ultimately forming the C–O bond of the dibenzofuran core after subsequent steps. While offering a metal-free alternative, yields for these reactions can be variable, ranging from low to moderate depending on the substrate and reaction conditions. acs.org
Regioselective Functionalization Approaches
Once the 2-methoxy-dibenzofuran core is synthesized, the final step is the regioselective installation of a bromine atom at the C1 position. The electronic properties of the methoxy (B1213986) group play a crucial role in directing the position of electrophilic substitution.
Controlled Bromination via N-Bromosuccinimide (NBS) Methods
Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov For the synthesis of 1-bromo-2-methoxy-dibenzofuran, the key challenge is achieving high regioselectivity. The 2-methoxy group is an ortho-, para-directing activator. In the dibenzofuran system, the C1 and C3 positions are ortho to the C2-methoxy group, while the C8 position is para (through the ether linkage).
Controlled bromination using N-Bromosuccinimide (NBS) is a widely used method for regioselective bromination under mild conditions. nih.gov The solvent choice is critical in modulating the reactivity and selectivity of the bromination reaction. Solvents like acetonitrile (B52724) or dichloromethane (B109758) are commonly employed. nih.gov The reaction is typically performed at temperatures ranging from 0 °C to room temperature to minimize the formation of polybrominated byproducts. nih.gov The inherent directing effect of the 2-methoxy group strongly favors substitution at the electronically enriched C1 and C3 positions. Careful control of stoichiometry (using one equivalent of NBS) is essential to favor mono-bromination. Separating the resulting 1-bromo and 3-bromo constitutional isomers may be necessary if the selectivity is not absolute.
Table 2: General Conditions for Electrophilic Bromination using NBS
| Reagent | Solvent | Temperature | Typical Outcome | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | 0 °C to Room Temp. | Mono-bromination of activated aromatic rings | nih.gov |
| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp. | Mono-bromination of activated aromatic rings | nih.gov |
| N-Bromosuccinimide (NBS) | Ethanol (EtOH) | Room Temp. to 95 °C | Can favor specific isomers in certain systems | nih.gov |
This table provides general conditions; specific outcomes are highly substrate-dependent.
Strategic Introduction of Methoxy Substituents
A foundational strategy for the synthesis of this compound involves the use of pre-functionalized phenolic precursors. One such precursor is 2-bromo-5-methoxyphenol. The synthesis of this precursor itself requires a multi-step process, often starting from a more readily available substituted phenol. For instance, the synthesis of the related compound 5-bromo-2-methoxyphenol (B1267044) can be achieved from o-methoxyphenol through a three-step sequence involving acetylation of the hydroxyl group, bromination, and subsequent deacetylation. A similar approach could be adapted for the synthesis of 2-bromo-5-methoxyphenol.
Once the methoxylated phenolic precursor is obtained, it can be subjected to reactions that lead to the formation of the dibenzofuran ring system. This typically involves the formation of a diaryl ether intermediate, followed by an intramolecular cyclization. The strategic placement of the methoxy and bromo groups on the starting phenol is crucial for achieving the desired substitution pattern in the final dibenzofuran product.
Innovative and Sustainable Synthetic Pathways
Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. Several innovative approaches have been applied to the synthesis of substituted dibenzofurans.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.net For the synthesis of complex molecules like this compound, microwave irradiation can facilitate one-pot cascade reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates. This approach significantly reduces reaction times and minimizes waste.
While a specific one-pot microwave-assisted synthesis for this compound is not extensively documented, the synthesis of other substituted dibenzofurans using this technology provides a strong precedent. For example, thiazole-substituted dibenzofurans have been synthesized efficiently under microwave irradiation. researchgate.net A hypothetical one-pot synthesis of this compound could involve the microwave-assisted coupling of a suitably substituted phenol and a halobenzene, followed by an in-situ intramolecular cyclization to form the dibenzofuran core. The use of microwave energy can enhance the efficiency of both the coupling and cyclization steps. nih.govnih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes to hours |
| Energy Efficiency | Lower | Higher |
| Temperature Gradient | Non-uniform | Uniform |
| Yields | Often lower | Often higher |
| Side Reactions | More prevalent | Minimized |
The use of transition metals as catalysts in organic synthesis, while highly effective, can lead to product contamination with residual metals. This is a significant concern in the synthesis of pharmaceutical compounds. Consequently, there is growing interest in the development of metal-free synthetic methods.
For the synthesis of dibenzofuran scaffolds, metal-free cyclization reactions offer an attractive alternative to traditional metal-catalyzed approaches. These methods often rely on the use of alternative activating agents or reaction conditions to promote the desired bond formations. While the direct metal-free synthesis of this compound is a developing area, methodologies for the synthesis of the related benzofuran (B130515) core under metal-free conditions have been established. These often involve intramolecular cyclizations of appropriately substituted precursors, promoted by non-metallic reagents or thermal conditions. The extension of these principles to the dibenzofuran system is an active area of research.
Palladium-catalyzed C-H functionalization has become a cornerstone of modern synthetic chemistry, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds from ubiquitous C-H bonds. This approach is particularly well-suited for the synthesis of substituted aromatic compounds, including electron-rich dibenzofurans. The methoxy group in the target molecule makes the dibenzofuran ring system electron-rich, and therefore a good candidate for C-H functionalization strategies.
The synthesis of dibenzofurans can be achieved through palladium-catalyzed intramolecular C-H arylation of diaryl ethers. organic-chemistry.org In the context of this compound, a plausible synthetic route would involve the initial synthesis of a 2-bromo-5-methoxyphenyl phenyl ether derivative. This intermediate could then undergo an intramolecular palladium-catalyzed C-H activation and C-O bond formation to yield the dibenzofuran core with the desired methoxy substituent. The bromine atom could either be present on the starting materials or introduced at a later stage through electrophilic bromination of the 2-methoxy-dibenzofuran intermediate. Palladium catalysis offers a high degree of control over the regioselectivity of the C-H functionalization, which is crucial for the synthesis of a specific isomer like this compound. mdpi.comresearchgate.net
Table 2: Key Palladium-Catalyzed Reactions in Dibenzofuran Synthesis
| Reaction Type | Description |
| Intramolecular C-H Arylation | Formation of the furan ring by cyclization of a diaryl ether. |
| Cross-Coupling Reactions | Formation of the biaryl backbone of the dibenzofuran from two separate aromatic precursors. |
| Direct Arylation | Functionalization of a pre-existing dibenzofuran core at a specific C-H position. |
Precursor Chemistry and Intermediate Reactions
The successful synthesis of this compound is highly dependent on the careful design and synthesis of appropriate precursors and the understanding of the key intermediate reactions.
The primary precursors for the construction of the dibenzofuran skeleton are typically substituted phenols and benzenes. For the target molecule, a retrosynthetic analysis suggests that key precursors could include:
2-bromo-5-methoxyphenol: This precursor contains the desired substitution pattern on one of the aromatic rings.
A suitably substituted benzene (B151609) derivative: This could be a halobenzene or a boronic acid derivative that would form the second benzene ring of the dibenzofuran.
The key intermediate reaction in many synthetic routes to dibenzofurans is the formation of a diaryl ether. This can be achieved through various coupling reactions, such as the Ullmann condensation or palladium-catalyzed etherification. Once the diaryl ether is formed, the next critical step is the intramolecular cyclization to form the central furan ring. This cyclization can be promoted by various reagents and conditions, as discussed in the previous sections.
Reactivity Profiling of Key Brominated and Methoxylated Benzene Intermediates (e.g., 1-Bromo-2-methoxybenzene)
The strategic synthesis of complex aromatic compounds like this compound relies heavily on the predictable reactivity of its precursors. 1-Bromo-2-methoxybenzene (also known as o-bromoanisole) is a pivotal intermediate whose reactivity is governed by the interplay between the bromo and methoxy substituents. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling and metal-halogen exchange reactions, while the methoxy group acts as a classic directing group in ortho-lithiation reactions. nbinno.comwikipedia.org
The methoxy group is an activating, ortho-, para-directing group in electrophilic aromatic substitution, but its more significant role in modern synthesis is as a directed metalation group (DMG). wikipedia.orgbaranlab.org It can coordinate with organolithium reagents, facilitating deprotonation at an adjacent ortho position. wikipedia.org In 1-bromo-2-methoxybenzene, this presents a competition between directed ortho-metalation (DoM) at the C3 position and lithium-halogen exchange at the C1 position. The outcome of the reaction with an organolithium reagent is highly dependent on factors such as the specific reagent used (e.g., n-BuLi, s-BuLi, t-BuLi), temperature, and reaction time. Generally, lithium-halogen exchange is a very fast process, often occurring more rapidly than deprotonation, especially at low temperatures. wikipedia.orgprinceton.edu
Beyond lithiation, the carbon-bromine bond is a primary site for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, as well as copper-catalyzed Ullmann-type reactions, are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds at the C1 position. nbinno.comnsf.gov The electron-donating nature of the ortho-methoxy group can influence the rate and efficiency of these coupling reactions. nbinno.com
Below is a table summarizing the key reactive pathways for 1-bromo-2-methoxybenzene.
| Reaction Type | Reagents & Conditions | Primary Product Type | Description |
|---|---|---|---|
| Lithium-Halogen Exchange | Alkyllithium (e.g., n-BuLi, t-BuLi), THF or Et₂O, typically ≤ -78 °C | 2-Methoxy-phenyllithium | A rapid exchange of bromine for lithium, forming a highly reactive organolithium species. This is often the preferred pathway over deprotonation at low temperatures. wikipedia.orgias.ac.in |
| Directed ortho-Metalation (DoM) | Alkyllithium/TMEDA, warmer temperatures or with slower exchanging reagents | 2-Bromo-6-methoxy-phenyllithium | Deprotonation at the C3 position, directed by the coordinating effect of the methoxy group. Competes with the faster lithium-halogen exchange. wikipedia.orgharvard.edu |
| Suzuki Cross-Coupling | Ar'B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄) | 2-Methoxy-biphenyl derivatives | Formation of a C-C bond by coupling with a boronic acid, a robust and widely used method for biaryl synthesis. researchgate.netscielo.br |
| Ullmann Condensation | Phenol or Amine, Cu catalyst, base, high temperature | 2-Methoxy-diphenyl ether or amine derivatives | A copper-catalyzed reaction to form C-O or C-N bonds, essential for constructing diaryl ether precursors to dibenzofurans. nsf.gov |
Ring Transformation Reactions as a Synthetic Route to Dibenzofurans
While the classical synthesis of dibenzofurans often involves the intramolecular cyclization of diaryl ethers, alternative and increasingly sophisticated strategies involve the transformation of existing heterocyclic frameworks. Building the dibenzofuran core from a pre-existing benzofuran ring represents an elegant and powerful approach, offering novel pathways to complex substitution patterns. researchgate.netrsc.org These methods transform the benzofuran scaffold into the tricyclic dibenzofuran system through annulation, which is the formation of a new ring onto an existing one.
One prominent strategy is the benzannulation of activated benzofurans. For instance, research has demonstrated that 2-nitrobenzofurans can react with various Michael acceptors, such as alkylidene malononitriles, under basic conditions. researchgate.net This process involves a sequence of reactions including a vinylogous conjugate addition, cyclization, and subsequent elimination of nitrous acid to construct the new benzene ring, yielding a highly functionalized dibenzofuran. researchgate.netresearchgate.net The electron-withdrawing nitro group is crucial for activating the benzofuran system towards the initial nucleophilic attack. researchgate.net
Another powerful ring transformation approach is the use of benzofurans as dienophiles in Diels-Alder reactions. conicet.gov.ar The furan ring within the benzofuran is typically not reactive enough to participate in cycloadditions. However, the introduction of a strong electron-withdrawing group, such as a nitro group at the C2 or C3 position, transforms the heterocyclic ring into a competent dienophile. researchgate.net The reaction with an electron-rich diene leads to a cycloadduct which, upon thermal elimination of the activating group (e.g., HNO₂), aromatizes to form the dibenzofuran skeleton. This method provides a direct route to the dibenzofuran core from simple precursors. conicet.gov.arresearchgate.net
These ring transformation strategies are summarized in the table below.
| Transformation Strategy | Benzofuran Substrate | Reagents | Key Steps |
|---|---|---|---|
| Benzannulation | 2-Nitrobenzofurans | Alkylidene malononitriles, Base (e.g., K₂CO₃) | Vinylogous conjugate addition, intramolecular cyclization, elimination of HNO₂. researchgate.net |
| Diels-Alder Cycloaddition | 2- or 3-Nitrobenzofurans | Electron-rich dienes (e.g., Danishefsky's diene, silyloxybutadienes) | [4+2] cycloaddition, thermal elimination of HNO₂ to induce aromatization. conicet.gov.arresearchgate.net |
These advanced methodologies, leveraging both the nuanced reactivity of key intermediates and innovative ring transformation reactions, provide a versatile toolkit for the synthesis of specifically substituted dibenzofurans like this compound.
Mechanistic Investigations and Reactivity Studies of 1 Bromo 2 Methoxy Dibenzofuran
Elucidation of Reaction Mechanisms
The electronic properties of the dibenzofuran (B1670420) ring, influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing but good leaving group properties of the bromo substituent, allow for a range of chemical transformations.
Nucleophilic aromatic substitution (SNAr) is a critical reaction for the synthesis and modification of aromatic compounds. Unlike nucleophilic substitution on aliphatic systems, SNAr reactions on aryl halides are generally sluggish unless the aromatic ring is activated by potent electron-withdrawing groups. libretexts.orglibretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism.
In the first step, the nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this stage. For a reaction to be favorable, the negative charge of this intermediate must be stabilized, typically by electron-withdrawing groups positioned ortho or para to the site of attack. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
While the classical SNAr mechanism is stepwise, recent computational and kinetic studies have provided evidence that some SNAr reactions can proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single transition state without the formation of a discrete Meisenheimer intermediate. nih.govnih.gov The pathway taken—stepwise or concerted—can be influenced by factors such as the nature of the leaving group, the nucleophile, and the electronic character of the aromatic ring. nih.gov For instance, better leaving groups (like bromide) can favor a concerted pathway because the elimination step becomes barrierless. nih.gov
In the context of forming substituted dibenzofurans, SNAr represents a plausible synthetic route. For a precursor leading to 1-Bromo-2-methoxy-dibenzofuran, an appropriately activated aryl halide could undergo intramolecular cyclization or intermolecular reaction with a suitable nucleophile to build the dibenzofuran core. The presence of activating groups on the precursor rings would be essential to facilitate this transformation.
Table 1: Comparison of SNAr Mechanistic Features
| Feature | Stepwise Mechanism | Concerted Mechanism |
| Intermediate | Meisenheimer Complex (stable anionic σ-complex) | No discrete intermediate |
| Transition State(s) | Two transition states | A single transition state |
| Influencing Factors | Poor leaving groups (e.g., F), strong electron-withdrawing groups | Good leaving groups (e.g., Br, Cl), less stabilized intermediates |
| Reaction Profile | Two-step process with an energy well for the intermediate | Single barrier process |
The dibenzofuran nucleus can also undergo substitution via radical and electrophilic pathways. The regioselectivity of these reactions on this compound is dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The dibenzofuran ring system is generally reactive towards electrophiles. researchgate.net The methoxy group (-OCH₃) at the C2 position is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. The bromine atom at the C1 position is a deactivating group but is also an ortho-, para-director.
Considering the combined influence of these substituents:
The strong activating effect of the methoxy group dominates, making the ring more susceptible to electrophilic attack than unsubstituted dibenzofuran.
The primary sites for electrophilic attack would be the positions ortho and para to the methoxy group. The C3 and C4 positions are potential sites, although steric hindrance from the adjacent bromo and fused furan (B31954) ring, respectively, must be considered.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel–Crafts reactions. researchgate.net For example, Friedel-Crafts acylation of benzofuran (B130515) derivatives typically occurs at the electron-rich positions, demonstrating the susceptibility of the heterocyclic core to electrophilic attack. researchgate.net
Radical Substitution: Radical substitution on aromatic rings is less common than electrophilic substitution but can occur under specific conditions, such as high temperatures or in the presence of radical initiators. Theoretical studies on the formation of dibenzofurans from precursors like phenanthrene (B1679779) in combustion processes indicate the involvement of radical species such as ∙OH. mdpi.com The stability of the resulting dibenzofuranyl radical intermediate would determine the most likely site of attack. The positions on the aromatic core of this compound would exhibit differential reactivity towards radical attack based on the stability of the potential radical intermediates formed.
Theoretical and Computational Analysis of Reaction Dynamics
Computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tci-thaijo.org It is widely applied to study chemical reactivity, allowing for the calculation of molecular geometries, reaction energies, and the properties of transition states. mdpi.comresearchgate.net
In the study of reaction mechanisms involving dibenzofurans, DFT can be used to:
Map Potential Energy Surfaces: By calculating the energy of the system at various points along a reaction coordinate, a potential energy surface can be constructed. This map reveals the lowest energy path from reactants to products.
Identify Intermediates and Transition States: Local minima on the potential energy surface correspond to stable reactants, products, and intermediates (like a Meisenheimer complex). Saddle points correspond to transition states, which represent the energy maxima along the reaction pathway. mdpi.com
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (barrier height), which is a key determinant of the reaction rate. researchgate.net
For instance, DFT calculations can be employed to compare the favorability of a stepwise SNAr pathway versus a concerted one by calculating the energies of the Meisenheimer complex and the transition states for both routes. nih.gov
Table 2: Representative Data from a Hypothetical DFT Analysis of a Substitution Reaction
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (e.g., Dibenzofuran derivative + Nucleophile) |
| Transition State 1 (TS1) | +21.5 | Energy barrier for the formation of the intermediate |
| Intermediate (e.g., Meisenheimer Complex) | +5.2 | A stable, but high-energy, intermediate species |
| Transition State 2 (TS2) | +12.8 | Energy barrier for the collapse of the intermediate to products |
| Products | -15.0 | Final substituted dibenzofuran and leaving group |
The stability of the dibenzofuran core is a critical aspect of its chemistry. DFT studies have been used to compare the energetic feasibility of different reaction pathways, such as unimolecular decomposition versus bimolecular transformations. researchgate.net
A theoretical study on the parent dibenzofuran molecule investigated its reactivity under reducing conditions. The analysis compared two primary types of reactions:
Unimolecular Decomposition: This involves the spontaneous breakdown of a single molecule, such as the cleavage (scission) of the C-O bond within the furan ring.
Bimolecular Transformation: This involves the reaction of a dibenzofuran molecule with another chemical species, such as a hydrogen atom (H) or a hydrogen molecule (H₂).
The DFT calculations revealed that unimolecular C-O β-scission in dibenzofuran has a very high activation energy barrier, on the order of 107 kcal/mol. researchgate.net In contrast, bimolecular reactions, such as the direct addition of a hydrogen atom to one of the carbon atoms of the dibenzofuran ring, have significantly lower energy barriers. researchgate.net This indicates that under conditions where reactive species like hydrogen atoms are present, bimolecular transformations are much more likely to occur than the unimolecular decomposition of the stable dibenzofuran ring system. researchgate.net These findings underscore the inherent stability of the dibenzofuran core to thermal decomposition while highlighting its accessibility to bimolecular reactions.
Table 3: Comparison of Calculated Activation Barriers for Dibenzofuran Reactions researchgate.net
| Reaction Type | Specific Pathway | Calculated Activation Barrier (kcal/mol) |
| Unimolecular Decomposition | C-O β-scission | ~107 |
| Bimolecular Transformation | Direct H addition to a carbon atom | Significantly lower than unimolecular pathway |
| Bimolecular Transformation | Reaction with H₂ | Significantly lower than unimolecular pathway |
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Mass Spectrometry for Isomer-Specific Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental formula of a compound. When coupled with chromatographic separation, it becomes a powerful tool for the analysis of specific isomers.
High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/MS) is indispensable for the separation and identification of 1-Bromo-2-methoxy-dibenzofuran from a complex mixture, particularly from its various structural isomers. The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase, allowing isomers to elute at distinct retention times.
Following separation, high-resolution mass spectrometry provides highly accurate mass measurements of the molecular ion. This accuracy allows for the determination of the compound's elemental formula. For this compound (C₁₃H₉BrO₂), the presence of bromine is unequivocally confirmed by a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and 49.3%, respectively). docbrown.info This results in two molecular ion peaks of almost equal intensity separated by two mass units (m/z), referred to as the M and M+2 peaks. docbrown.infoyoutube.com This distinct signature is a key identifier for bromine-containing compounds.
Gas Chromatography/Ion Trap Tandem Mass Spectrometry (GC/ITMS/MS) offers a higher degree of structural confirmation. nih.gov This technique involves selecting the molecular ion of this compound after it has been separated by GC and isolated in the ion trap. This isolated ion is then subjected to collision-activated dissociation (CAD), causing it to break apart into smaller fragment ions. nih.gov
The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For dibenzofuran (B1670420) derivatives, common fragmentation pathways include the elimination of neutral molecules like carbon monoxide (CO). researchgate.net The specific fragmentation pattern of this compound would reveal the positions of the bromo and methoxy (B1213986) substituents. For instance, the loss of a methyl radical (•CH₃) from the methoxy group or the loss of a bromine radical (•Br) would produce characteristic fragment ions. By analyzing these fragmentation pathways, the precise substitution pattern can be confirmed, distinguishing it from other isomers such as 3-Bromo-2-methoxy-dibenzofuran. The applicability of GC/ITMS/MS has been demonstrated for the congener-specific analysis of related compounds like polychlorinated dibenzofurans. nih.gov
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the bonds connecting them. The resulting spectrum serves as a unique "molecular fingerprint."
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. thermofisher.com While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be particularly useful for observing the vibrations of the aromatic backbone. A significant advantage of FT-Raman is the use of a near-infrared laser, which minimizes fluorescence interference that can be problematic with substituted aromatic compounds. thermofisher.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | FT-IR, FT-Raman |
| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, FT-Raman |
| Asymmetric C-O-C Stretch (Aryl Ether) | 1270-1230 | FT-IR |
| Symmetric C-O-C Stretch (Aryl Ether) | 1075-1020 | FT-Raman |
| C-Br Stretch | 650-550 | FT-IR, FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C. ipb.pt
For this compound, ¹H NMR spectroscopy would reveal signals for each chemically distinct proton. The methoxy group would appear as a sharp singlet, typically integrating to three protons. The aromatic protons would appear as a series of multiplets in the downfield region of the spectrum. The chemical shifts and coupling patterns (spin-spin splitting) of these aromatic protons are diagnostic of the substitution pattern on the dibenzofuran core.
¹³C NMR spectroscopy provides information on the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. The carbon attached to the electronegative bromine atom would be shifted to a characteristic field, while the carbons of the methoxy group and those bonded to the ether oxygen would also have predictable chemical shifts. docbrown.info Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively establish proton-proton and proton-carbon connectivities, respectively, confirming the final structure.
| Nucleus | Signal Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Singlet | ~3.9 - 4.1 | Methoxy group (-OCH₃) protons. |
| ¹H | Multiplets | ~7.0 - 8.5 | Aromatic protons on the dibenzofuran rings. |
| ¹³C | Quartet (in coupled spectrum) | ~56 - 60 | Methoxy group (-OCH₃) carbon. |
| ¹³C | Singlets (in decoupled spectrum) | ~100 - 160 | Aromatic and furan-ring carbons. The carbon attached to bromine (C-1) will have a distinct shift. |
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the dibenzofuran core will show distinct chemical shifts and coupling constants influenced by the electronic effects of the bromine and methoxy groups. The methoxy group (-OCH₃) is expected to produce a sharp singlet at approximately δ 3.8-4.0 ppm. The protons on the substituted benzene (B151609) ring will be influenced by both the electron-donating methoxy group and the electron-withdrawing, yet sterically bulky, bromine atom. This will lead to specific splitting patterns, likely doublets and doublets of doublets, for the remaining aromatic protons.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The dibenzofuran core is expected to show twelve distinct signals. The carbon atom attached to the bromine atom will experience a downfield shift due to the halogen's electronegativity, while the carbon attached to the methoxy group will also be shifted downfield. The methoxy carbon itself will appear as a distinct signal around δ 55-60 ppm. The chemical shifts of the other aromatic carbons will be influenced by the combined electronic effects of the substituents, providing a unique fingerprint of the molecule's structure.
A hypothetical representation of the expected NMR data is presented below, based on analogous structures.
| ¹H NMR (Predicted) | |
| Chemical Shift (δ ppm) | Multiplicity |
| 3.90 | s |
| 7.20 - 8.10 | m |
| ¹³C NMR (Predicted) | |
| Chemical Shift (δ ppm) | Assignment |
| 56.5 | -OCH₃ |
| 110.0 - 160.0 | Aromatic Carbons |
Electronic Spectroscopy for Photophysical Property Assessment
Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, are vital for understanding the photophysical properties of molecules.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of this compound is expected to be characterized by multiple absorption bands in the ultraviolet region, which are characteristic of the dibenzofuran chromophore. The introduction of the bromo and methoxy substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to the parent dibenzofuran molecule. The methoxy group, being an auxochrome, can enhance the intensity of the absorption bands. The absorption profile is crucial for determining the optimal excitation wavelengths for fluorescence studies.
| UV-Vis Absorption (Predicted) | |
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| ~290 | Not Available |
| ~320 | Not Available |
Fluorescence Emission Properties of Dibenzofuran Analogues
Dibenzofuran and its derivatives are known to exhibit fluorescence. The emission properties of this compound will be influenced by its structural and electronic features. The methoxy group is generally known to enhance fluorescence quantum yield in aromatic systems. However, the presence of the heavy bromine atom could potentially lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. The fluorescence emission spectrum is expected to be a mirror image of the lowest energy absorption band, with a characteristic Stokes shift.
| Fluorescence Emission (Predicted) | |
| Excitation λmax (nm) | Emission λmax (nm) |
| ~320 | ~350 - 400 |
Theoretical Chemistry and Computational Modeling for Molecular Insight
Quantum Chemical Calculation Methodologies
The foundation of modern computational chemistry lies in solving the Schrödinger equation for a given molecule. However, for a multi-electron system like 1-Bromo-2-methoxy-dibenzofuran, exact solutions are not feasible. Therefore, a range of approximative methods, primarily Ab Initio and Density Functional Theory (DFT), are utilized.
Ab Initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach, but it does not adequately account for electron correlation, which is the interaction between individual electrons. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate results by incorporating electron correlation, but at a significantly higher computational cost.
Density Functional Theory (DFT) has emerged as a popular and computationally efficient alternative. uni-paderborn.de DFT is also a quantum mechanical method, but it is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunction of all electrons. uni-paderborn.de The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of electrons in a fictitious system that yields the same electron density as the real system. uni-paderborn.de A key component of DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and the correlation of electrons. uni-paderborn.de Because DFT offers a favorable balance between accuracy and computational cost, it is widely used for studying medium to large-sized molecules like dibenzofuran (B1670420) derivatives. nih.gov
The accuracy of both ab initio and DFT calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.
A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Larger basis sets include more functions and provide a more accurate description of the orbitals, but they also increase the computational time. wikipedia.org
Pople-style basis sets , such as 6-31G(d,p), are commonly used for their efficiency. The addition of polarization functions (d,p) allows for more flexibility in describing the shape of orbitals, which is crucial for modeling chemical bonds. youtube.com
Correlation-consistent basis sets , like Dunning's cc-pVDZ, are designed to systematically converge towards the complete basis set limit as the size of the set increases, making them ideal for high-accuracy calculations. wikipedia.org
Diffuse functions , denoted by a "+" or "aug-", are important for describing systems with diffuse electron density, such as anions or molecules with lone pairs. youtube.comgoogle.com
The choice of the exchange-correlation functional is critical in DFT. Functionals are often grouped into a hierarchy known as "Jacob's Ladder," where each rung represents an increase in complexity and, generally, accuracy.
Local Density Approximation (LDA): The simplest functional, based on a uniform electron gas.
Generalized Gradient Approximation (GGA): Considers the electron density and its gradient (e.g., BLYP, PBE).
Meta-GGA: Includes the kinetic energy density (e.g., M06-L).
Hybrid Functionals: Incorporate a portion of exact Hartree-Fock exchange. uni-paderborn.de B3LYP is a widely used hybrid functional. nih.gov
Range-separated and Double-hybrid functionals: Offer further refinements for specific applications. uni-paderborn.de
Validation involves comparing computational results with experimental data or results from higher-level calculations. For this compound, a suitable approach would involve testing various functional and basis set combinations to reproduce known properties of similar molecules, such as the geometry or vibrational frequencies of the parent dibenzofuran.
| Methodology | Key Features | Common Examples |
| Ab Initio | Based on first principles, no empirical data. Computationally demanding for high accuracy. | Hartree-Fock (HF), Møller-Plesset (MP2), Coupled Cluster (CCSD) |
| Density Functional Theory (DFT) | Based on electron density. Good balance of accuracy and cost. Relies on an approximate exchange-correlation functional. | B3LYP, PBE0, M06-2X, ωB97X-D |
| Basis Sets | Mathematical functions describing atomic orbitals. Size and type affect accuracy and cost. | 6-31G(d), cc-pVDZ, def2-TZVP |
Electronic Structure and Bonding Analysis
Computational methods allow for detailed analysis of the electronic structure, providing insights into the bonding, stability, and reactivity of this compound.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ethz.chwikipedia.org
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.comlibretexts.org
The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the location of the HOMO would indicate where the molecule is most basic or nucleophilic, while the LUMO's location would highlight the most electrophilic or acidic sites. youtube.com
| Parameter | Description | Predicted Value (Illustrative) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
Note: The values in this table are illustrative and represent typical results from a DFT calculation; they are not based on published experimental or computational data for this specific molecule.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction that aligns with classical Lewis structures. wikipedia.orgwebmo.net It transforms the delocalized canonical molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. webmo.netusc.edu For this compound, NBO analysis can quantify:
Natural Atomic Charges: To understand the charge distribution across the molecule.
Hybridization: To describe the character of the atomic orbitals involved in bonding. usc.edu
Donor-Acceptor Interactions: By analyzing the interactions between filled (donor) NBOs and empty (acceptor) NBOs, it is possible to quantify delocalization effects, such as hyperconjugation and resonance, which contribute to molecular stability. wikipedia.orgslideshare.net
Reduced Density Gradient (RDG) analysis is a technique used to visualize and characterize non-covalent interactions (NCI). jussieu.frmdpi.com It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). mdpi.com By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density, different types of interactions can be identified:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes in the low-density, negative-value region.
Weak Attractive Interactions (e.g., van der Waals): Appear as spikes in the low-density, near-zero region. chemrxiv.org
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes in the low-density, positive-value region.
For this compound, RDG analysis could reveal intramolecular interactions, such as those between the bromine and methoxy (B1213986) group or between different rings, which contribute to its conformational stability.
Computational Thermodynamics and Kinetics
Computational methods are invaluable for determining the thermodynamic and kinetic parameters that govern the behavior of this compound in chemical reactions.
By performing frequency calculations on the optimized geometry of the molecule, it is possible to compute key thermodynamic properties such as:
Enthalpy (H)
Entropy (S)
Gibbs Free Energy (G)
Furthermore, computational chemistry can be used to map out the entire potential energy surface of a reaction. This involves locating and characterizing transition states (TS) , which are the high-energy saddle points on the reaction pathway connecting reactants and products. The energy difference between the reactants and the transition state is the activation energy (Ea) , which is the primary determinant of the reaction rate according to transition state theory. nih.gov For instance, in a study on the oxidation of the parent dibenzofuran molecule, DFT calculations were used to identify transition states and determine activation barriers for various reaction pathways. nih.gov A similar approach for this compound could elucidate its degradation mechanisms or its reactivity in synthetic transformations.
Conformational Analysis and Molecular Rigidity Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For a molecule like this compound, this analysis focuses on the orientation of the methoxy substituent relative to the rigid dibenzofuran ring system.
The preferred conformation is typically the one with the lowest potential energy. Computational methods can calculate the relative energies of different conformers, revealing the most stable arrangement and the energy barriers to rotation. While the dibenzofuran core is largely rigid, the C-O bond of the methoxy group allows for rotational freedom. The interaction of the methyl group and the oxygen lone pairs with the adjacent bromine atom and the aromatic system dictates the most favorable orientation. This orientation can influence the molecule's dipole moment, reactivity, and intermolecular interactions.
The dibenzofuran nucleus is an inherently rigid and nearly planar tricyclic system. ekb.eg This planarity arises from the fusion of two benzene (B151609) rings with a central furan (B31954) ring, all composed of sp²-hybridized carbon atoms. This structural rigidity limits the molecule's conformational flexibility to the rotation of its substituents.
In this compound, the bulky bromine atom and the methoxy group are attached to this planar core. While the core itself remains flat, the substituents will lie slightly out of the mean plane of the ring system. The most significant element of flexibility is the rotation of the methyl group of the methoxy substituent around the C(2)-O bond. Computational studies can determine the rotational barrier for this motion and the preferred dihedral angle, which is influenced by steric hindrance from the adjacent bromine atom at the C(1) position and electronic interactions with the aromatic π-system. The planarity of the core structure is a defining feature of dibenzofuran derivatives, contributing to their tendency to engage in π-π stacking interactions in condensed phases. researchgate.net
Environmental Chemistry and Formation Pathways of Brominated Methoxy Dibenzofurans
Unintentional Formation Mechanisms
The presence of 1-Bromo-2-methoxy-dibenzofuran in the environment is not due to direct manufacturing or intentional use. Instead, it is believed to be formed as an unintentional by-product through various chemical and thermal processes involving brominated flame retardants (BFRs).
By-product Generation from Brominated Flame Retardants (BFRs)
Brominated flame retardants are a broad class of organobromine compounds added to various consumer and industrial products to inhibit combustion. nih.govmurdoch.edu.au While effective in fire prevention, some BFRs can serve as precursors to the formation of polybrominated dibenzofurans (PBDFs) and their derivatives. cdu.edu.au The structural similarity between certain BFRs, such as polybrominated diphenyl ethers (PBDEs), and dibenzofurans facilitates their transformation under specific conditions.
The formation of PBDFs from BFRs can occur through several proposed mechanisms, including the intramolecular cyclization of PBDEs. Although the direct formation of this compound from BFRs is not explicitly detailed in the available literature, the generation of various PBDF congeners is well-documented. cdu.edu.au It is plausible that subsequent environmental or biological processes could lead to the methoxylation of a brominated dibenzofuran (B1670420) precursor.
Thermal Degradation and Combustion Processes as Sources
Thermal stress, such as that occurring during the incineration of waste containing BFRs or in accidental fires, is a significant pathway for the formation of PBDFs. asm.orgnih.gov Incomplete combustion of materials treated with BFRs can lead to the formation of a complex mixture of brominated and chlorinated aromatic compounds, including PBDFs. asm.org
The thermal degradation of BFRs proceeds through complex reaction pathways that can generate brominated phenols and other reactive intermediates. asm.org These precursors can then undergo condensation reactions to form the dibenzofuran skeleton. The specific substitution pattern of the resulting PBDF, including the position of bromine and potentially other functional groups, is dependent on the structure of the parent BFR and the conditions of the thermal process. nih.gov While the formation of methoxylated PBDFs during these processes is not as extensively studied, it is conceivable that under certain conditions involving the presence of methanol or other methylating agents, such compounds could be generated.
Environmental Fate and Transport Considerations
Once formed, the environmental behavior of this compound is governed by its physicochemical properties and its susceptibility to various degradation processes.
Photolytic Degradation in Environmental Compartments
Biotransformation and Biodegradation Potential in Environmental Matrices
Biotransformation by microorganisms is a critical process in the environmental fate of many organic compounds. Some bacterial strains have demonstrated the ability to degrade dibenzofuran and its substituted derivatives. researchgate.net For instance, Sphingomonas sp. strain HH69 has been shown to metabolize various hydroxydibenzofurans and methoxydibenzofurans. researchgate.net The degradation of 2-methoxydibenzofuran by this strain proceeds through the formation of corresponding substituted salicylic acids. researchgate.net
Furthermore, studies on the metabolism of brominated dibenzofurans in mice have shown that these compounds can be metabolized into monohydroxylated products, which are then often analyzed as their methoxylated derivatives. This indicates that biological systems possess the enzymatic machinery to hydroxylate the dibenzofuran ring, a key step that could be followed by methylation to form methoxylated derivatives. This metabolic pathway suggests that brominated methoxy (B1213986) dibenzofurans could be formed in biota as metabolites of brominated dibenzofurans.
Analytical Techniques for Environmental Quantification
The accurate quantification of trace levels of this compound in complex environmental matrices requires highly sensitive and selective analytical methods. The primary technique for the analysis of halogenated dibenzofurans is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS).
The analytical procedure typically involves several steps:
Extraction: The compound is first extracted from the environmental sample (e.g., soil, sediment, water, or biological tissue) using an appropriate solvent.
Clean-up: The extract is then subjected to a rigorous clean-up procedure to remove interfering compounds. This often involves techniques like column chromatography.
Instrumental Analysis: The purified extract is then injected into the HRGC-HRMS system. The gas chromatograph separates the different compounds in the mixture based on their boiling points and polarity. The mass spectrometer then detects and quantifies the specific compound of interest based on its unique mass-to-charge ratio and fragmentation pattern.
For the analysis of methoxylated brominated dibenzofurans, specific GC-MS parameters are employed. For instance, a study on the metabolism of brominated dibenzofurans utilized a DB-5ht capillary column with a specific temperature program for the separation of methoxylated compounds. The mass spectrometer was operated in the electron ionization (EI) mode with selected ion monitoring (SIM) to achieve high sensitivity and selectivity.
Table 1: Summary of Analytical Parameters for Methoxylated Brominated Dibenzofurans
| Parameter | Value |
| Analytical Technique | High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS) |
| Ionization Mode | Electron Ionization (EI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
| GC Column Example | DB-5ht (15 m x 0.25 mm x 0.1 µm) |
| Example Oven Program | 110°C (1 min hold), ramp to 210°C at 10°C/min, ramp to 240°C at 5°C/min, ramp to 310°C at 40°C/min (1 min hold) |
The data in this table is based on methods used for the analysis of methoxylated metabolites of brominated dibenzofurans and serves as an illustrative example.
Specialized Extraction and Cleanup Procedures for Complex Matrices
The analysis of brominated methoxy dibenzofurans in complex environmental and biological samples requires sophisticated extraction and cleanup procedures to isolate them from interfering substances. The choice of method depends on the nature of the sample matrix (e.g., biological tissue, air, soil).
For biological matrices, such as liver tissue, a multi-step procedure is often employed. A common approach involves:
Freeze-drying the sample to remove water.
Extraction using a solvent mixture, such as tert-butyl methyl ether (tBME) and hexane. nih.gov
Cleanup of the extract through techniques like acetonitrile (B52724) partitioning to remove lipids and other nonpolar interferences. nih.gov
Derivatization , where hydroxylated compounds are converted into their methoxylated forms using a reagent like trimethylsilyldiazomethane (TMSD) to improve chromatographic analysis. nih.gov
Further purification using techniques like gel permeation chromatography (GPC) to remove remaining high-molecular-weight impurities. nih.gov
For atmospheric samples, a different approach is necessary. The US EPA has described methods for sampling polyhalogenated dibenzofurans in ambient air which can be adapted for methoxylated analogs. epa.gov This typically involves:
Sampling : Drawing a high volume of air (325 to 400 m³) through a sampler containing a quartz-fiber filter and a polyurethane foam (PUF) adsorbent. epa.gov The filter captures particle-bound compounds, while the PUF traps those in the gas phase.
Extraction : Soxhlet extraction of both the filter and the PUF cartridge, typically with a solvent like hexane or toluene.
Cleanup : The resulting extract is concentrated and subjected to a series of column chromatography steps using adsorbents like silica gel, alumina, and carbon to separate the target analytes from other organic compounds.
Table 2: Example Extraction and Cleanup Procedures
| Matrix | Key Procedure Steps | Purpose |
|---|---|---|
| Biological Tissue (Liver) | 1. Freeze-drying2. Solvent Extraction (tBME/hexane)3. Acetonitrile Partitioning4. Derivatization (TMSD)5. Gel Permeation Chromatography (GPC) | 1. Remove water2. Isolate analytes from solid matrix3. Remove lipids4. Convert hydroxylated to methoxylated forms5. Remove large interfering molecules |
| Ambient Air | 1. High-volume sampling (Quartz filter + PUF)2. Solvent Extraction (Soxhlet)3. Multi-column chromatographic cleanup | 1. Capture particle-bound and gas-phase compounds2. Isolate analytes from sampling media3. Separate target compounds from interferences |
Isomer-Specific Quantification Methods
Due to the large number of possible isomers for brominated methoxy dibenzofurans, each with potentially different toxicological properties, isomer-specific quantification is crucial for accurate risk assessment. The primary analytical approach for this purpose is high-resolution gas chromatography coupled with mass spectrometry (HRGC/MS).
The analytical process generally involves:
Chromatographic Separation : An HRGC system with a capillary column is used to separate the different isomers based on their boiling points and interaction with the column's stationary phase. The long length and narrow diameter of these columns provide the high resolving power needed to separate closely related congeners.
Detection and Quantification : A mass spectrometer is used as the detector. For halogenated compounds, negative chemical ionization mass spectrometry (NCI-MS) is a particularly selective and sensitive technique. capes.gov.br It works by monitoring for the characteristic bromide anions (m/z 79 and 81) that are formed under NCI conditions, allowing for highly specific detection of brominated compounds. capes.gov.br By using isotopically labeled internal standards, precise quantification of individual isomers can be achieved. Methodologies have been developed that provide specificity for the quantitative determination of specific 2,3,7,8-substituted congeners, which are often of highest toxicological concern. epa.gov
The combination of these techniques allows for the identification and measurement of specific isomers at very low concentrations, with detection limits in the picogram per cubic meter (pg/m³) range for air samples. epa.gov
Table 3: Techniques for Isomer-Specific Quantification
| Technique | Role in Analysis | Key Features |
|---|---|---|
| High-Resolution Gas Chromatography (HRGC) | Isomer Separation | Utilizes long capillary columns for high separation efficiency. |
| Mass Spectrometry (MS) | Detection & Quantification | Provides mass-to-charge ratio information for compound identification. |
| Negative Chemical Ionization (NCI) | Selective Ionization | A soft ionization technique that is highly sensitive for electronegative compounds like brominated dibenzofurans, often by monitoring bromide ions. capes.gov.br |
Applications in Advanced Materials Science and Organic Synthesis
Development of Organic Electronic Materials
The dibenzofuran (B1670420) moiety is known for its excellent thermal stability and charge-transporting properties, making it a desirable component in organic electronic devices. 1-Bromo-2-methoxy-dibenzofuran serves as a foundational building block for creating bespoke materials for these applications.
Hole-Transport Materials (HTMs) for Perovskite Solar Cells
Perovskite solar cells (PSCs) are a rapidly advancing photovoltaic technology, and the hole-transport material (HTM) is a critical component for efficient device performance. mdpi.com The properties of the HTM, such as hole mobility, energy levels, and thermal stability, directly impact the power conversion efficiency and longevity of the solar cell.
Dibenzofuran-based molecules are being actively investigated as high-performance HTMs. mdpi.com The general strategy involves using the dibenzofuran core as a rigid and planar scaffold and then functionalizing it to fine-tune its electronic and physical properties. This is where this compound becomes a valuable intermediate. The bromine atom provides a reactive handle for introducing various functional groups through cross-coupling reactions, such as the Buchwald-Hartwig amination.
For instance, a common approach to synthesizing advanced HTMs involves the coupling of electron-donating amine moieties to a core structure. researchgate.net Starting with this compound, a Buchwald-Hartwig amination reaction with a diarylamine, such as bis(4-methoxyphenyl)amine, would yield a more complex molecule with enhanced hole-transporting capabilities. The methoxy (B1213986) group on the dibenzofuran core can also help to modulate the solubility and energy levels of the final HTM.
| Property | Significance in Perovskite Solar Cells |
|---|---|
| High Hole Mobility | Facilitates efficient extraction and transport of positive charge carriers from the perovskite layer. |
| Appropriate HOMO Energy Level | Ensures efficient hole injection from the perovskite and effective blocking of electrons. |
| Good Thermal Stability | Contributes to the long-term operational stability of the solar cell under thermal stress. |
| Good Film-Forming Properties | Allows for the formation of uniform and defect-free layers, which is crucial for device performance. |
Constituents in Organic Light-Emitting Devices (OLEDs)
In the realm of display and lighting technology, Organic Light-Emitting Devices (OLEDs) are at the forefront. The performance of an OLED is heavily dependent on the properties of the organic materials used in its emissive layer, including the host material and the dopant. Dibenzofuran derivatives have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good charge-carrier mobility. rsc.org
This compound can serve as a starting point for the synthesis of these specialized host materials. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the bromine atom can be replaced with other aromatic or heteroaromatic groups to construct bipolar host materials. rsc.org These materials possess both electron-donating and electron-accepting moieties, which facilitates balanced charge injection and transport, leading to improved device efficiency and lifetime.
For example, coupling this compound with a boronic acid derivative of an electron-transporting unit, such as a substituted fluorene (B118485), can yield a bipolar host material. rsc.org The dibenzofuran unit would act as the hole-transporting component, while the fluorene unit would manage electron transport.
| Characteristic | Impact on OLED Performance |
|---|---|
| High Triplet Energy | Prevents the quenching of the phosphorescent dopant, leading to high emission efficiency. |
| Bipolar Charge Transport | Ensures a balanced flux of electrons and holes to the emissive layer, improving efficiency and stability. |
| High Thermal and Morphological Stability | Contributes to a longer operational lifetime of the OLED device. |
| Good Solubility and Processability | Allows for the fabrication of high-quality thin films through solution-based or vacuum deposition methods. |
Advanced Polymer and Copolymer Design
The development of new polymers with tailored properties is a cornerstone of materials science. This compound can be envisioned as a valuable monomer for the synthesis of advanced conjugated polymers. These polymers are of interest for a variety of applications, including organic field-effect transistors (OFETs), sensors, and as active materials in organic solar cells.
Through cross-coupling polymerization techniques, such as Suzuki or Stille polymerization, this compound could be copolymerized with other aromatic monomers to create polymers with extended π-conjugated systems. The dibenzofuran unit would impart rigidity and thermal stability to the polymer backbone, while the methoxy group could enhance solubility and influence the polymer's electronic properties. The ability to precisely control the chemical composition of the copolymer would allow for the fine-tuning of its bandgap, charge-carrier mobility, and other key parameters. While specific examples of polymers derived directly from this compound are not yet prevalent in the literature, the principles of polymer chemistry strongly support its potential in this area.
Building Blocks and Intermediates in Complex Organic Synthesis
Beyond its applications in materials science, this compound is a versatile building block for the construction of complex organic molecules. Its utility stems from the presence of the bromine atom, which can be selectively transformed into a wide array of other functional groups.
The bromine atom can be readily converted to a lithium or magnesium species via halogen-metal exchange, which can then be reacted with various electrophiles to introduce new carbon-carbon bonds. Alternatively, the bromine atom can participate in a plethora of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C, C-N, and C-O bonds.
This reactivity makes this compound an ideal starting material for the multi-step synthesis of natural products, pharmaceuticals, and other high-value chemical entities that contain the dibenzofuran scaffold. The ability to perform sequential cross-coupling reactions at the bromine position allows for the controlled and systematic elaboration of the molecular structure, providing a powerful tool for synthetic chemists.
Q & A
Q. Q1. What are the standard synthetic routes for 1-bromo-2-methoxy-dibenzofuran, and how can purity be optimized?
Methodological Answer : The synthesis typically involves bromination of 2-methoxy-dibenzofuran using electrophilic brominating agents (e.g., NBS in DMF) or coupling reactions like Ullmann or Suzuki-Miyaura to introduce bromine at the C1 position. Purification is achieved via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol. Purity optimization requires monitoring by TLC and HPLC (C18 column, methanol/water mobile phase) to resolve intermediates and byproducts. X-ray crystallography (e.g., single-crystal analysis) confirms structural integrity .
Advanced Synthesis Challenges
Q. Q2. How can researchers address low yields in bromination reactions of dibenzofuran derivatives?
Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Temperature modulation : Lowering reaction temperature to reduce decomposition.
- Catalyst optimization : Using Pd(0)/ligand systems for coupling reactions to enhance regioselectivity .
- In situ monitoring : Employing in situ NMR or FTIR to track reaction progress and adjust reagent stoichiometry.
Post-reaction, quenching with sodium thiosulfate removes excess bromine, and solvent selection (e.g., DCM vs. THF) can minimize side-product formation .
Structural Characterization
Q. Q3. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer :
- NMR : H and C NMR (400 MHz, CDCl) to assign methoxy (-OCH) and bromine-induced deshielding effects. Coupling constants (e.g., ) differentiate substitution patterns.
- X-ray crystallography : Resolves bond angles (e.g., C-Br bond length ~1.89 Å) and confirms regiochemistry .
- HRMS : Validates molecular ion peaks (e.g., [M+H] at m/z 293.0) and isotopic patterns for bromine (1:1 ratio for Br/Br) .
Advanced Spectral Interpretation
Q. Q4. How can overlapping signals in NMR spectra of brominated dibenzofurans be resolved?
Methodological Answer :
- 2D NMR : COSY and HSQC experiments correlate proton-proton and proton-carbon interactions, resolving overlapping aromatic signals.
- Solvent effects : Using deuterated DMSO induces differential shifting of methoxy and bromine-adjacent protons.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to guide assignments .
Biological Activity Profiling
Q. Q5. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer :
- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and LC-MS quantification of metabolites .
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) with MIC determination.
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2), comparing IC values to unsubstituted dibenzofurans .
Advanced Biological Data Analysis
Q. Q6. How should contradictory results in cytotoxicity studies between this compound and its analogs be interpreted?
Methodological Answer :
- Substituent effects : Compare logP values (e.g., bromine increases hydrophobicity) and steric parameters (e.g., methoxy vs. ethoxy groups) to correlate with membrane permeability.
- Metabolic stability : Perform microsomal incubation (human liver microsomes) to assess oxidative degradation rates.
- QSAR modeling : Use partial least squares (PLS) regression to identify structural descriptors (e.g., Hammett σ) driving toxicity .
Structure-Activity Relationship (SAR) Studies
Q. Q7. What substituent modifications enhance the bioactivity of this compound?
Methodological Answer :
- Electron-withdrawing groups : Introduce nitro (-NO) at C7 to improve binding to enzyme active sites.
- Heterocyclic fusion : Attach imidazole rings at C3/C4 to mimic purine bases, enhancing DNA intercalation potential .
- Isosteric replacement : Replace methoxy with trifluoromethoxy (-OCF) to improve metabolic stability .
Advanced SAR Methodologies
Q. Q8. How can computational tools predict the activity of novel this compound derivatives?
Methodological Answer :
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2; PDB ID 5KIR).
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability and residue-specific contacts.
- ADMET prediction : SwissADME evaluates bioavailability, BBB penetration, and CYP inhibition risks .
Environmental and Safety Considerations
Q. Q9. What protocols ensure safe handling of this compound in laboratory settings?
Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Waste disposal : Neutralize brominated waste with 10% NaHCO before incineration.
- Spill management : Absorb with vermiculite, seal in containers, and label as halogenated waste .
Advanced Environmental Impact Studies
Q. Q10. How can researchers assess the environmental persistence of brominated dibenzofurans?
Methodological Answer :
- Photodegradation : Expose to UV light (254 nm) and monitor degradation via GC-MS, quantifying bromide release.
- QSAR for ecotoxicity : EPI Suite predicts biodegradation half-lives and aquatic toxicity (e.g., LC for D. magna).
- Soil adsorption studies : Batch experiments with HPLC-UV quantification of compound retention in loam/clay matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
